6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative cyclization of hydrazones using chlorinating agents such as N-Chlorosuccinimide (NCS) under mild conditions . The reaction conditions are carefully controlled to ensure the formation of the desired triazolopyridine structure. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The triazolopyridine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-Chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Biology: Researchers use it to probe biological pathways and understand the mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but different substituents, leading to varied biological activities.
6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Another derivative with a different substituent pattern, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H9Br2N3 |
---|---|
Molecular Weight |
367.04 g/mol |
IUPAC Name |
6-bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H9Br2N3/c1-8-6-9(14)2-4-11(8)13-17-16-12-5-3-10(15)7-18(12)13/h2-7H,1H3 |
InChI Key |
VUCKSJKYFISCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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